1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide
CAS No.: 1172375-57-3
Cat. No.: VC4402389
Molecular Formula: C17H20N4O4S2
Molecular Weight: 408.49
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1172375-57-3 | 
|---|---|
| Molecular Formula | C17H20N4O4S2 | 
| Molecular Weight | 408.49 | 
| IUPAC Name | 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide | 
| Standard InChI | InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20) | 
| Standard InChI Key | GXDSONJJAATRAO-UHFFFAOYSA-N | 
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N | 
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide, delineates its composition:
- 
A thiazole ring substituted at position 2 with a (4-(methylsulfonyl)phenyl)amino group. 
- 
A piperidine-4-carboxamide moiety linked via a carbonyl group at the thiazole’s 4-position. 
The molecular formula is C₁₇H₁₉N₄O₄S₂, with a molecular weight of 427.49 g/mol.
| Property | Value | 
|---|---|
| Molecular Formula | C₁₇H₁₉N₄O₄S₂ | 
| Molecular Weight | 427.49 g/mol | 
| Hydrogen Bond Donors | 3 | 
| Hydrogen Bond Acceptors | 6 | 
| Rotatable Bonds | 5 | 
| Topological Polar Surface Area | 135 Ų | 
Structural Insights
The thiazole ring’s electronic properties are influenced by the electron-withdrawing methylsulfonyl group, enhancing its reactivity in nucleophilic substitutions . The piperidine carboxamide introduces conformational rigidity, potentially favoring interactions with biological targets such as enzymes or receptors .
Synthetic Strategies and Reaction Pathways
Key Synthetic Steps
The synthesis likely involves sequential coupling reactions, as evidenced by analogous protocols for thiazole-4-carboxylic acid derivatives :
- 
Thiazole Core Formation: - 
Condensation of thiourea with α-bromo ketones to form the thiazole ring. 
- 
Introduction of the (4-(methylsulfonyl)phenyl)amino group via nucleophilic aromatic substitution. 
 
- 
- 
Carboxylic Acid Activation: 
- 
Amide Bond Formation: 
Example Reaction Pathway:
Optimization Challenges
- 
Solubility Issues: The methylsulfonyl group improves aqueous solubility compared to non-polar analogs, but the piperidine ring may necessitate polar aprotic solvents (e.g., DMF) during synthesis . 
- 
Purification: Column chromatography with gradients of ethyl acetate/methanol is commonly employed for isolating similar piperidine-thiazole hybrids . 
Pharmacological and Physicochemical Properties
Predicted ADME Profiles
Using computational models analogous to those applied for 2-phenylthiazole-4-carboxylic acid :
| Parameter | Value | 
|---|---|
| LogP (Partition Coefficient) | 2.1 (moderate lipophilicity) | 
| Aqueous Solubility | ~0.05 mg/mL (low) | 
| GI Absorption | High | 
| BBB Permeability | Low | 
| CYP Inhibition | CYP1A2 (potential) | 
Biological Activity
While direct data on the target compound is limited, structural analogs suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume